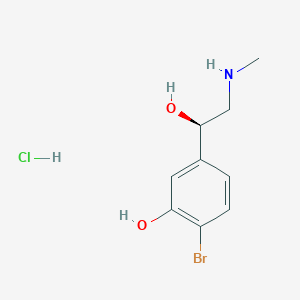

(R)-4-Bromo Phenylephrine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-4-Bromo Phenylephrine Hydrochloride” is an adrenergic agent that functions as a β-receptor sympathomimetic drug . It is a selective α1-adrenergic receptor agonist of the phenethylamine class used primarily as a decongestant, as an agent to dilate the pupil, and to increase blood pressure .

Synthesis Analysis

The synthesis of “®-4-Bromo Phenylephrine Hydrochloride” has been reported using a Polymer-supported Corey–Bakshi–Shibata (CBS) catalyst . This method provides an efficient and mild synthetic route to “®-4-Bromo Phenylephrine Hydrochloride”. The reaction sequence commences from 3′-hydroxyacetophenone, which is a readily available starting material .Molecular Structure Analysis

The molecular structure of “®-4-Bromo Phenylephrine Hydrochloride” has been studied using techniques such as differential scanning calorimetry (DSC) to evaluate the possibility of crystal transformation or solvation during the dissolution process .Chemical Reactions Analysis

The chemical reactions of “®-4-Bromo Phenylephrine Hydrochloride” have been studied using spectrophotometric methods . The method is based on the diazotization reaction of sulfacetamide sodium with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt .Physical And Chemical Properties Analysis

“®-4-Bromo Phenylephrine Hydrochloride” is an odorless white microcrystalline powder with a bitter taste . Its molecular weight is 203.66 g/mol . The thermal decomposition processes of “®-4-Bromo Phenylephrine Hydrochloride” in nitrogen and air atmospheres have been investigated .Scientific Research Applications

Thermal Stability and Kinetics

®-4-Bromo Phenylephrine Hydrochloride has been studied for its thermal stability and decomposition kinetics. Research indicates that its thermal decomposition in nitrogen can be divided into three stages, with the first stage being the active decomposition stage . This information is crucial for understanding the compound’s behavior under different storage conditions and for ensuring its stability in pharmaceutical formulations.

Pharmacology and Therapeutics

As an α-adrenoceptor agonist, ®-4-Bromo Phenylephrine Hydrochloride is used in medical applications to treat conditions such as hypotension during anesthesia, supraventricular tachycardia, and mydriasis . Its role in increasing systemic circulation pressure also makes it valuable for managing acute attacks of tetralogy of Fallot.

Formulation of Anti-Cold Medications

This compound is a key ingredient in a new generation of anti-cold drugs that do not contain pseudoephedrine hydrochloride. It’s found in medications like anbenmeimin tablets and phenylephrine hydrochloride-brompheniramine maleate capsules, which are designed to alleviate cold symptoms without the side effects associated with pseudoephedrine .

Cardiovascular Research

In cardiovascular research, ®-4-Bromo Phenylephrine Hydrochloride is used to stimulate myocardial strips and measure slice contraction. It’s also utilized in primary cardiomyocyte culture to show the effect of Kruppel-like factors (KLF) on cardiac hypertrophy . This application is significant for developing treatments for heart diseases and understanding cardiac function.

Molecular Biology Studies

The compound’s interaction with α1-adrenoceptor subtypes makes it a valuable tool in molecular biology for studying receptor binding and signaling pathways. It has different affinities for α1D, α1B, and α1A receptors, which can be leveraged to dissect the roles of these receptors in various physiological processes .

Safety and Handling Protocols

®-4-Bromo Phenylephrine Hydrochloride requires careful handling due to its potential hazards. It’s harmful if swallowed, causes skin and eye irritation, and must be stored under inert gas to prevent degradation. These safety protocols are essential for researchers handling the compound in laboratory settings .

Mechanism of Action

Target of Action

The primary target of ®-4-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is the alpha-1 adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and pupil dilation .

Biochemical Pathways

The action of Phenylephrine involves the stimulation of alpha-1 adrenergic receptors, which leads to the activation of the associated G-proteins. This results in the activation of phospholipase C, which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to vasoconstriction and pupil dilation .

Pharmacokinetics

Phenylephrine has a bioavailability of 38% through the gastrointestinal tract and is 95% protein-bound . It is metabolized in the liver through oxidative deamination . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . The elimination half-life is between 2.1 and 3.4 hours .

Result of Action

The primary result of Phenylephrine’s action is the constriction of both arteries and veins, leading to an increase in blood pressure . It also causes dilation of the pupils and local vasoconstriction . These effects are used to manage hypotension, generally in the surgical setting associated with the use of anesthetics .

Action Environment

The action of Phenylephrine can be influenced by environmental factors such as temperature and atmospheric conditions . For example, thermal decomposition processes of Phenylephrine in nitrogen and air atmospheres have been studied, showing that the compound’s stability can be affected by these conditions . Furthermore, the storage periods of Phenylephrine in selected atmospheres were found to be not less than three years at 298.15 K .

Safety and Hazards

Future Directions

The use of “®-4-Bromo Phenylephrine Hydrochloride” in cataract and lens replacement surgery has been reviewed . A new combination of ketorolac, an anti-inflammatory agent, and phenylephrine, a mydriatic agent, has been designed to maintain intraoperative mydriasis and to reduce postoperative pain and irritation from intraocular lens replacement surgery . This medication may be of benefit for use in cataract and lens replacement surgery in the near future .

properties

IUPAC Name |

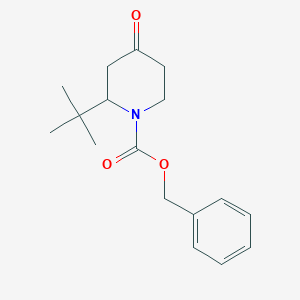

2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSYYRQYGQXWJT-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)Br)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)Br)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Bromo Phenylephrine Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![1-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1376936.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)